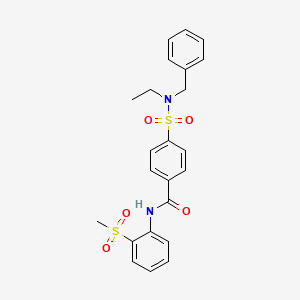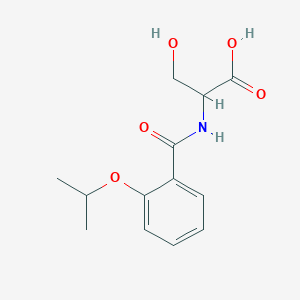
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. BESB is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Medicinal Chemistry
Research into sulfonamide inhibitors, including compounds structurally similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide, has demonstrated their effectiveness in inhibiting carbonic anhydrase isoenzymes. Such compounds show potential for therapeutic applications due to their nanomolar half maximal inhibitory concentrations against various isoenzymes, indicating high specificity and potential for targeted therapy applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Polymer Science and Material Engineering
In the field of polymer science, research has focused on the synthesis of well-defined polyamides and block copolymers containing aramide segments. These materials, derived from aromatic sulfonamides, exhibit controlled molecular weights and low polydispersities, suggesting their potential in creating advanced materials with specific mechanical and chemical properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Advanced Drug Delivery Systems
The synthesis and characterization of novel acridine and bis-acridine sulfonamides, which include functional groups similar to this compound, have been explored for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These studies highlight the potential for developing new drug delivery systems targeting specific enzymes critical in various diseases (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Environmental and Safety Applications
The development of flubendiamide, a novel insecticide with a unique chemical structure incorporating sulfonamide groups, showcases the utility of such compounds in environmental applications. This research emphasizes the potential for designing environmentally safe and highly effective pesticides to address global agricultural challenges (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Metabolic Pathway Studies
Investigations into the oxidative metabolism and excretion of pharmaceutical compounds, including those with sulfonyl and benzamide groups, provide essential insights into drug safety and efficacy. Understanding the metabolic pathways of these compounds can lead to the development of safer and more effective therapeutic agents (Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, & Khojasteh, 2011).
Propiedades
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-3-25(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)31(2,27)28/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBKUKJDWCMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)
![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)


![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2407988.png)
![N-prop-2-enyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2407990.png)
![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-(2-methoxyethyl)isoxazole-3-carboxamide](/img/structure/B2407995.png)
![methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2407996.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)

![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)